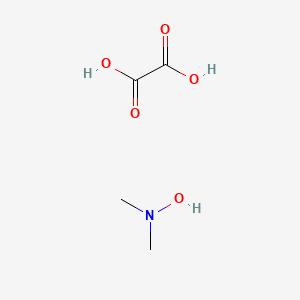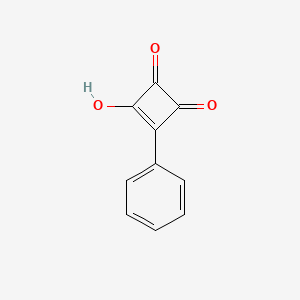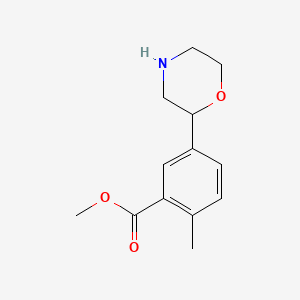![molecular formula C17H16O5 B14008978 3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid CAS No. 5164-91-0](/img/structure/B14008978.png)
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid typically involves multiple steps. One common method includes the benzylation of 4-hydroxy-3-methoxyphenylacetic acid, followed by further chemical modifications . The reaction conditions often involve the use of solvents like ethanol and reagents such as sodium hypochlorite for oxidative processes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques like catalytic processes and continuous flow reactors may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like sodium hypochlorite.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium hypochlorite, potassium permanganate.
Reducing agents: Zinc, tin in dilute mineral acid.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biological processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyloxy-3-methoxyphenylacetic acid
- 3-(Benzyloxy)-4-methoxyphenylboronic acid
- 3-Benzyloxybenzaldehyde
Uniqueness
3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
5164-91-0 |
|---|---|
Formule moléculaire |
C17H16O5 |
Poids moléculaire |
300.30 g/mol |
Nom IUPAC |
3-(4-methoxy-3-phenylmethoxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C17H16O5/c1-21-15-8-7-13(9-14(18)17(19)20)10-16(15)22-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,19,20) |
Clé InChI |
GMFXKTPSYBSNQM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)C(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-((4-Methoxybenzyl)thio)-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B14008897.png)
![2-Amino-4-[(4-bromophenyl)methyl]pentanedioic acid](/img/structure/B14008906.png)
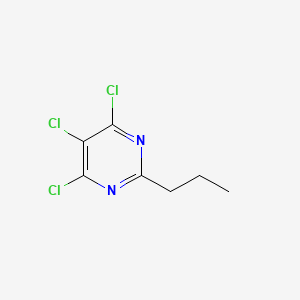
![3-[(4-Bromo-3-methylphenyl)methyl]-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B14008912.png)
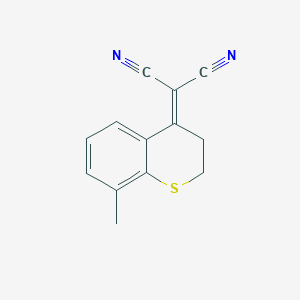
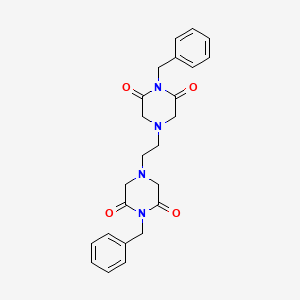
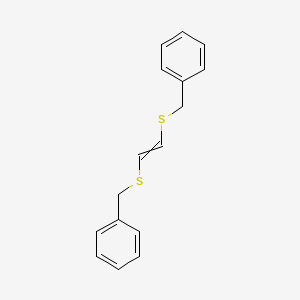
![Ethyl 2-[[2-carbamoyl-5-(4-chlorophenyl)thiophen-3-yl]iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B14008935.png)
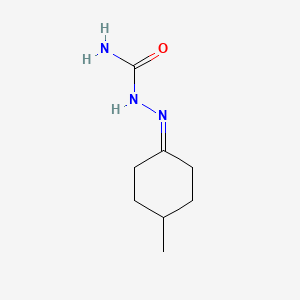
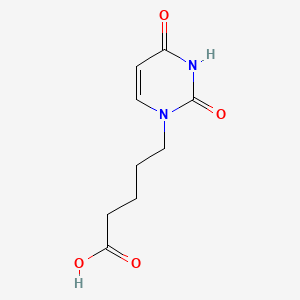
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
